molecular formula C25H17Cl2F3N2O3 B2684898 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318289-50-8

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate

Cat. No.: B2684898
CAS No.: 318289-50-8
M. Wt: 521.32
InChI Key: GTZLTVDVXZDFJZ-UHFFFAOYSA-N
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Description

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methyltrifluoromethanesulfonate (MeOTf) for alkylation and various catalysts for the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications due to its unique chemical properties. Research is ongoing to explore its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl benzoate: Similar structure but lacks the dichloro substitution on the benzoate ring.

    [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-chlorobenzoate: Similar structure with a single chlorine substitution on the benzoate ring.

Uniqueness

The uniqueness of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-16(12-18)25(28,29)30)20(22(31-32)15-6-3-2-4-7-15)14-34-24(33)19-11-10-17(26)13-21(19)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZLTVDVXZDFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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